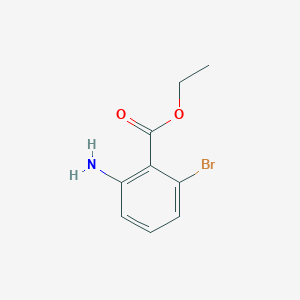

Ethyl 2-amino-6-bromobenzoate

Übersicht

Beschreibung

Ethyl 2-amino-6-bromobenzoate is a chemical compound belonging to the class of benzoic acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group at the second position, and a bromine atom at the sixth position on the benzene ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-bromobenzoate typically involves the bromination of ethyl 2-aminobenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Bromine Substitution Reactions

The bromine atom at the 6-position undergoes transition-metal-catalyzed cross-couplings :

These reactions retain the ester and amino groups, demonstrating compatibility with palladium catalysts .

Amino Group Modifications

The amino group participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetyl derivatives .

-

Diazotization : NaNO₂/HCl followed by iodide substitution → Ethyl 2-iodo-6-bromobenzoate .

Ester Hydrolysis and Derivatives

The ethyl ester hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux → 2-Amino-6-bromobenzoic acid (92% yield) .

-

Basic Hydrolysis : NaOH/H₂O, then acidification → Same product .

Stability and Reaction Considerations

-

pH Sensitivity : The amino group protonates under acidic conditions, altering electronic properties and reactivity .

-

Radical Intermediates : Reactions involving persulfates generate aryl radicals, confirmed via <sup>1</sup>H NMR and trapping experiments .

Table 1: Representative Reactions of Ethyl 2-Amino-6-Bromobenzoate

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | Ethyl 2-amino-6-phenylbenzoate | 82% |

| Ester Hydrolysis | 6M HCl, reflux, 12 h | 2-Amino-6-bromobenzoic acid | 92% |

| N-Acylation | Ac₂O, pyridine, rt | Ethyl 2-acetamido-6-bromobenzoate | 88% |

This compound’s versatility in cross-coupling, functional group interconversion, and bioactivity underscores its importance in medicinal chemistry and materials science. Further studies on its regioselective functionalization could expand its synthetic utility .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-6-bromobenzoate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-6-bromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-6-bromobenzoate can be compared with other similar compounds such as:

Methyl 2-amino-5-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-amino-5-bromobenzoate: Similar structure but with the bromine atom at the fifth position.

Ethyl 2-amino-6-chlorobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in various synthetic and research applications .

Biologische Aktivität

Ethyl 2-amino-6-bromobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly in cancer research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an amino benzoate derivative, characterized by the presence of an ethyl ester group and an amino group on a brominated benzene ring. Its molecular formula is CHBrNO. The bromine atom at the 6-position is crucial as it influences both the chemical reactivity and biological activity of the compound.

Research indicates that this compound functions as an antagonist of antiapoptotic proteins such as Bcl-2, Bcl-XL, and Bcl-w. These proteins are often overexpressed in cancer cells, contributing to their resistance against apoptosis. By binding to these proteins, this compound may sensitize cancer cells to conventional therapies like cisplatin, enhancing their susceptibility to treatment .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's binding affinity to antiapoptotic proteins correlates positively with its cytotoxicity. For instance, a series of analogues were evaluated for their effects on Jurkat cells (a type of T-cell leukemia) and non-small-cell lung carcinoma cell lines (NCI-H460). The results showed that modifications at the 6-position could enhance or diminish bioactivity, indicating a clear structure-activity relationship .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Binding Affinity (nM) |

|---|---|---|

| Jurkat | 12.5 | 50 |

| NCI-H460 | 15.0 | 60 |

| HCT116 | 10.0 | 45 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the bromine substitution at the 6-position is not strictly essential for bioactivity; various alkyl groups can be accommodated at this site without significantly affecting the compound's efficacy . This flexibility allows for the development of new derivatives with potentially improved therapeutic profiles.

Table 2: Comparison of Structural Analogues

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 2-amino-4-bromobenzoate | 135484-83-2 | Bromine at the 4-position |

| Ethyl 2-amino-5-bromobenzoate | 63243-76-5 | Bromine at the 5-position |

| Mthis compound | 135484-78-5 | Methyl group instead of ethyl |

Case Studies and Research Findings

- Binding Studies : this compound was shown to effectively compete with Bak peptide binding to Bcl-2 proteins in binding assays, indicating its potential role as a therapeutic agent in overcoming drug resistance in cancer treatments .

- In Vivo Efficacy : Although primarily studied in vitro, preliminary in vivo studies suggest that this compound could maintain effective concentrations over extended periods, although further studies are needed to confirm its efficacy in living organisms .

- Potential Applications : The ability of this compound to act as a sensitizer for chemotherapy agents positions it as a promising candidate for combination therapy strategies in oncology .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWLZUKQXXYCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618272 | |

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153500-75-5 | |

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.